![molecular formula C12H7BrFN3 B2748260 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1516874-64-8](/img/structure/B2748260.png)
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrFN3 and a molecular weight of 292.11 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. The broad substrate scope and good functional group tolerance make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while condensation reactions can result in the formation of fused heterocyclic systems .
Applications De Recherche Scientifique
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Biological Research: It is used in the study of various biological pathways and mechanisms, including its role in cardiovascular disorders and type 2 diabetes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses. Additionally, it inhibits the activity of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, including inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor of specific molecular targets sets it apart from other similar compounds .
Propriétés
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOVHXUHZRLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2748177.png)
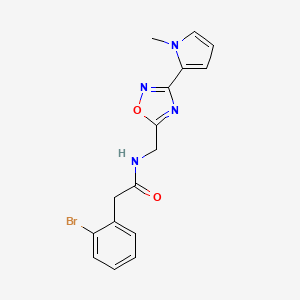


![5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2748186.png)
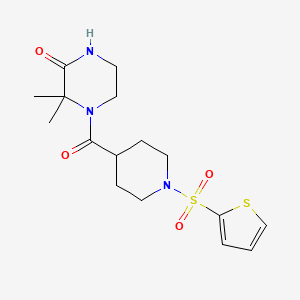
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)

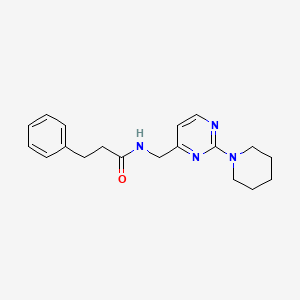
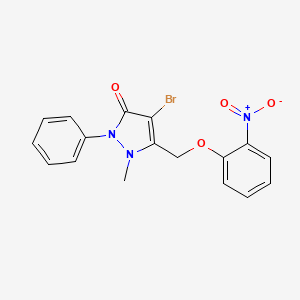
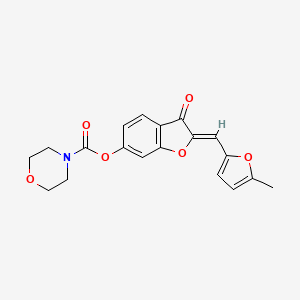

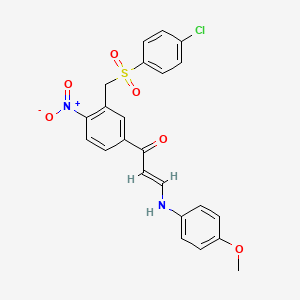
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
